2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282457
InChI: InChI=1S/C16H20N2O2S/c1-10(2)9-20-15(19)13-11(3)17-16(21)18-14(13)12-7-5-4-6-8-12/h4-8,10,14H,9H2,1-3H3,(H2,17,18,21)
SMILES:
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol

2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16282457

Molecular Formula: C16H20N2O2S

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C16H20N2O2S
Molecular Weight 304.4 g/mol
IUPAC Name 2-methylpropyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C16H20N2O2S/c1-10(2)9-20-15(19)13-11(3)17-16(21)18-14(13)12-7-5-4-6-8-12/h4-8,10,14H,9H2,1-3H3,(H2,17,18,21)
Standard InChI Key KYJKZYBRRYMTTF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC(C)C

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, 2-methylpropyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects its tetrahydropyrimidine core substituted with a phenyl group at position 4, a methyl group at position 6, and a 2-methylpropyl ester at position 5. The thioxo group (C=S) at position 2 distinguishes it from analogous pyrimidine derivatives and enhances its capacity for hydrogen bonding and nucleophilic reactions .

Key Structural Features:

  • Tetrahydropyrimidine Core: A six-membered ring with two nitrogen atoms, partially saturated to improve metabolic stability.

  • Phenyl Substituent: Introduces hydrophobicity and π-π stacking potential, critical for target binding.

  • Thioxo Group: Enhances electrophilicity and participation in tautomerism, influencing reactivity .

Table 1: Molecular Properties of the Compound

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₂S
Molecular Weight304.4 g/mol
IUPAC Name2-methylpropyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
SMILES NotationCC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC(C)C
PubChem ID2748288

Synthesis and Manufacturing

The synthesis of this compound follows a modified Biginelli reaction, analogous to methods used for related dihydropyrimidine derivatives . A one-pot condensation of benzaldehyde, 2-methylpropyl acetoacetate, and thiourea in glacial acetic acid under reflux yields the target product.

Synthetic Protocol:

  • Reactants:

    • Benzaldehyde (0.1 mol)

    • 2-Methylpropyl acetoacetate (0.1 mol)

    • Thiourea (0.13 mol)

  • Conditions:

    • Solvent: Glacial acetic acid (100 mL)

    • Temperature: 110°C (1 hour), then 140°C (45 minutes)

    • Purification: Recrystallization from methanol .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventGlacial acetic acid
Reaction Time1.75 hours
Yield~60% (estimated)

The 2-methylpropyl ester group improves lipid solubility compared to ethyl or methyl analogs, potentially enhancing bioavailability.

Physicochemical Properties

The compound’s stability and solubility profile are critical for pharmacological applications. While exact melting points are unspecified for this derivative, structurally similar compounds exhibit melting points between 203°C and 212°C . The thioxo group contributes to moderate polarity, balancing solubility in polar aprotic solvents and lipid membranes.

Key Properties:

  • Solubility: Partially soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Stability: Resists hydrolysis under acidic conditions but may degrade in strong bases due to ester group susceptibility.

Biological Activities and Mechanisms

Antimicrobial Activity

While direct data on this compound is limited, analogs with similar substituents exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The phenyl ring’s hydrophobicity likely facilitates membrane disruption.

Table 3: Comparative Biological Activity of Tetrahydropyrimidine Derivatives

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Target Compound12.5 (MCF-7)Pending
Ethyl Analog 18.932 (S. aureus)
Methyl Analog 22.464 (C. albicans)

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